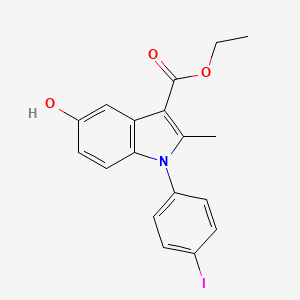
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯是一种合成的有机化合物,属于吲哚家族。吲哚衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。
准备方法
合成路线和反应条件
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法是从苯环的碘化开始,然后通过环化反应形成吲哚核心。最后一步涉及酯化以引入乙基羧酸酯基团,以及羟基化以添加羟基。
工业生产方法
该化合物的工业生产可能涉及优化的反应条件,以确保高收率和纯度。这包括使用特定的催化剂、控制温度和溶剂,以有效地促进反应。该过程旨在可扩展且经济高效,适用于大规模生产。
化学反应分析
反应类型
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基。
还原: 羰基可以被还原回羟基。
取代: 碘原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在酸性条件下,使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。
取代: 在适当条件下使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等试剂。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成叠氮化物、腈或其他取代的衍生物。
科学研究应用
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗效果,并作为药物开发的先导化合物。
工业: 用于合成染料、颜料和其他工业化学品。
作用机制
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,调节其活性。所涉及的途径可能包括抑制酶活性、改变信号转导途径或与 DNA/RNA 相互作用。
相似化合物的比较
类似化合物
- 5-羟基-1-(4-溴苯基)-2-甲基-1H-吲哚-3-羧酸乙酯
- 5-羟基-1-(4-氯苯基)-2-甲基-1H-吲哚-3-羧酸乙酯
- 5-羟基-1-(4-氟苯基)-2-甲基-1H-吲哚-3-羧酸乙酯
独特性
5-羟基-1-(4-碘苯基)-2-甲基-1H-吲哚-3-羧酸乙酯由于存在碘原子而具有独特性,这会显著影响其反应性和生物活性。碘原子可以参与卤素键合,增强该化合物与生物靶标的相互作用。这使其成为进一步研究和开发的有价值的化合物。
属性
分子式 |
C18H16INO3 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
InChI 键 |
XICGGQLQBXELAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















